![molecular formula C37H76N2O B14486678 N-[3-(Hexadecylamino)propyl]octadecanamide CAS No. 64205-89-6](/img/structure/B14486678.png)
N-[3-(Hexadecylamino)propyl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Hexadecylamino)propyl]octadecanamide is a synthetic compound with the molecular formula C37H76N2O . It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the formation of vesicles and other structures in aqueous environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid with 3-(hexadecylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
N-[3-(Hexadecylamino)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
N-[3-(Hexadecylamino)propyl]octadecanamide has several scientific research applications, including:
作用機序
The mechanism of action of N-[3-(Hexadecylamino)propyl]octadecanamide involves its ability to form vesicles and other amphiphilic structures. These structures can encapsulate and release substances in a controlled manner, making the compound useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and other membrane components, which can influence the stability and permeability of the vesicles .
類似化合物との比較
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-(Hexadecyloxy)cinnamic acid: Often used in combination with N-[3-(Hexadecylamino)propyl]octadecanamide to form vesicles with unique properties.
Uniqueness
This compound is unique due to its specific combination of hydrophilic and hydrophobic parts, which allows it to form stable vesicles and other structures in aqueous environments. This makes it particularly valuable in applications requiring controlled encapsulation and release of substances .
特性
CAS番号 |
64205-89-6 |
|---|---|
分子式 |
C37H76N2O |
分子量 |
565.0 g/mol |
IUPAC名 |
N-[3-(hexadecylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(40)39-36-32-35-38-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
InChIキー |
YEPADXRAWIMWAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
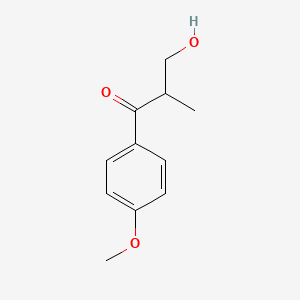
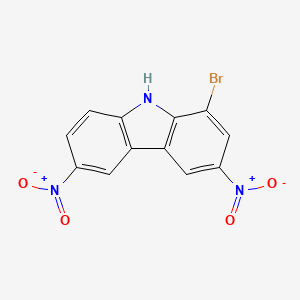
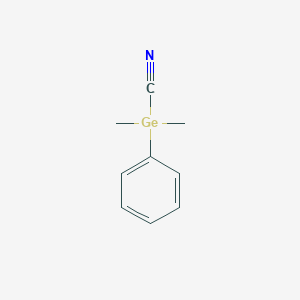
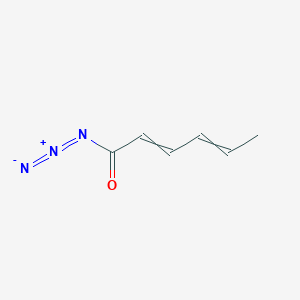
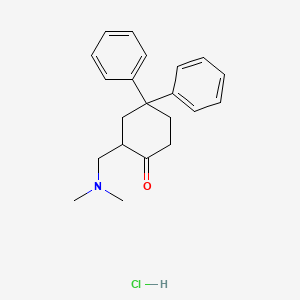
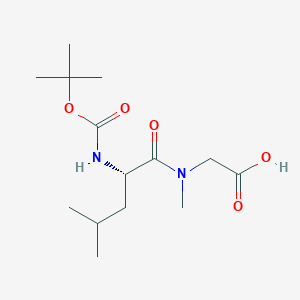

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
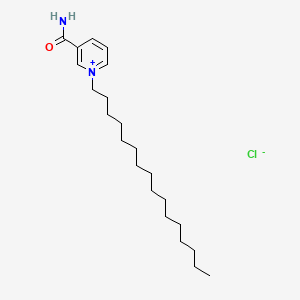
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)
